molecular formula C11H28Si2 B100397 1,5-Di(trimethylsilyl)pentane CAS No. 15895-92-8

1,5-Di(trimethylsilyl)pentane

Cat. No.: B100397
CAS No.: 15895-92-8
M. Wt: 216.51 g/mol
InChI Key: CARCLKGQWADKFV-UHFFFAOYSA-N
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Description

1,5-Di(trimethylsilyl)pentane is an organosilicon compound with the molecular formula C11H28Si2. It consists of a pentane backbone with two trimethylsilyl groups attached at the first and fifth carbon atoms. This compound is known for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Di(trimethylsilyl)pentane can be synthesized through several methods. One common approach involves the hydrosilylation of 1,5-hexadiene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrosilylation process, and the product is purified through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,5-Di(trimethylsilyl)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Di(trimethylsilyl)pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Di(trimethylsilyl)pentane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can be used to protect reactive functional groups during chemical synthesis. The compound’s large molecular volume and chemical inertness contribute to its effectiveness as a protecting group .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(trimethylsilyl)propane
  • 1,4-Di(trimethylsilyl)butane
  • 1,6-Di(trimethylsilyl)hexane

Uniqueness

1,5-Di(trimethylsilyl)pentane is unique due to its specific molecular structure, which provides an optimal balance between flexibility and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

trimethyl(5-trimethylsilylpentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARCLKGQWADKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339031
Record name 1,5-Di(trimethylsilyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15895-92-8
Record name 1,5-Di(trimethylsilyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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